5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid

Description

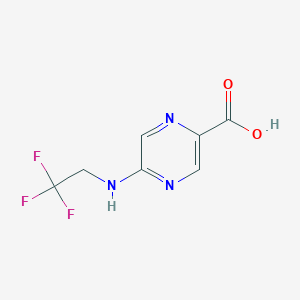

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid is a fluorinated pyrazine derivative characterized by a trifluoroethylamino (-NHCH2CF3) group and a carboxylic acid (-COOH) substituent on the pyrazine ring. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, provides a rigid scaffold for chemical modifications. The trifluoroethylamino group enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety, while the carboxylic acid enables hydrogen bonding and salt formation, improving solubility in aqueous environments.

Properties

IUPAC Name |

5-(2,2,2-trifluoroethylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-13-5-2-11-4(1-12-5)6(14)15/h1-2H,3H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROCYFRYEDPOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)NCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 2,2,2-trifluoroethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., bases like triethylamine), and specific reaction temperatures (room temperature to slightly elevated temperatures). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various research applications:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives of pyrazine-2-carboxylic acids have demonstrated high antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .

- Antitumor Properties : Pyrrolopyrazine derivatives, which include structures similar to 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid, have been reported to exhibit antitumor activities through various mechanisms involving cell cycle arrest and apoptosis induction.

- Enzyme Inhibition : The compound is also explored for its potential as an enzyme inhibitor, which can be pivotal in drug development targeting specific biochemical pathways.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential use in treating infectious diseases and cancer .

Agricultural Chemistry

The compound can be utilized as an intermediate in the synthesis of agrochemicals. Its properties may enhance the efficacy of pesticides or herbicides by modifying their activity profiles.

Biochemical Research

In biochemical studies, it acts as a tool for investigating enzyme mechanisms and interactions within biological systems. Its unique structure allows researchers to explore how modifications affect biological activity and interactions with target proteins .

Case Studies

Several studies have highlighted the effectiveness of pyrazine derivatives in clinical settings:

- Antitubercular Research : A study demonstrated that certain substituted pyrazine-2-carboxylic acids had up to 72% inhibition against Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents for tuberculosis treatment .

- Cancer Treatment : Research on pyrrolopyrazines indicated that these compounds could inhibit tumor growth in vitro by affecting cell signaling pathways associated with cancer proliferation.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pyrazine ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects. The carboxylic acid group can also participate in acid-base interactions, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid and analogous pyrazine derivatives:

Key Observations:

Trifluoroethylamino vs. However, the trifluoroethoxy analog’s higher lipophilicity may enhance membrane permeability .

Fluorination Patterns: The difluoromethyl group (-CF2H) in 5-(difluoromethyl)pyrazine-2-carboxylic acid offers reduced fluorine content compared to the trifluoroethylamino group, which may lower metabolic resistance but retain some fluorination benefits .

Functional Group Reactivity : The alkynyloxy group in 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid enables bioorthogonal reactions (e.g., click chemistry), making it valuable for probe synthesis .

Biological Activity : Sorafenib analogs with ureido and cyclopentylamide groups demonstrate that bulky substituents on pyrazine-2-carboxylic acid can enhance cytostatic effects, though cytotoxicity varies with substituent choice .

Biological Activity

5-(2,2,2-Trifluoroethylamino)pyrazine-2-carboxylic acid is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoroethylamino group, which may enhance its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoroethyl group significantly influences the compound's lipophilicity and interaction with biological targets.

Antimycobacterial Activity

Research has indicated that pyrazine derivatives exhibit significant antitubercular properties. A study on substituted pyrazine-2-carboxylic acids demonstrated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis effectively. For instance, compounds with high lipophilicity showed up to 72% inhibition against M. tuberculosis . While specific data on this compound is limited, its structural similarity to other effective pyrazine derivatives suggests potential antitubercular activity.

Antimicrobial and Antifungal Properties

In a broader context, pyrazine derivatives have been evaluated for their antimicrobial and antifungal activities. A series of synthesized pyrazine-2-carboxylic acid derivatives exhibited varying degrees of antimicrobial efficacy against several pathogens . The mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The proposed mechanism for the antitubercular action of pyrazine derivatives involves interference with the proton motive force in bacterial membranes, leading to reduced ATP synthesis . This mechanism is critical in understanding how compounds like this compound might operate at a cellular level.

Case Studies and Research Findings

Synthesis and Evaluation

Recent studies have focused on synthesizing novel pyrazine derivatives using various coupling reagents. These studies emphasize the importance of structural modifications in enhancing biological activity . The synthesis often involves reactions with amines or other nucleophiles to form amide bonds, which are crucial for biological efficacy.

Q & A

Q. What are the key synthetic routes for 5-(2,2,2-trifluoroethylamino)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of trifluoroethylamino-substituted pyrazines typically involves nucleophilic substitution or coupling reactions. For example, in related compounds (e.g., Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate), trifluoroethylation is achieved using 2,2,2-trifluoroethyl triflate with a base like diisopropylethyl amine (DIPEA) in THF at 60°C for 24–48 hours . Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is critical for isolating the product from unreacted starting materials. Yield optimization requires stoichiometric control of the trifluoroethylating agent (1.5–2.0 equivalents) and inert atmosphere conditions to prevent side reactions.

Q. How can spectroscopic techniques (e.g., FT-IR, LCMS, HPLC) be applied to characterize this compound?

- FT-IR : Detect characteristic peaks for the carboxylic acid (-COOH, ~1700–1750 cm⁻¹) and trifluoroethylamino group (-NH-, ~3300 cm⁻¹; C-F stretches, ~1100–1200 cm⁻¹) .

- LCMS/HPLC : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% formic acid). Retention times (tR) for similar pyrazine derivatives range from 3–5 minutes under gradient elution (e.g., 5–95% acetonitrile over 10 minutes) . Mass spectrometry (ESI+) typically shows [M+H]⁺ peaks; for a molecular weight of ~250 g/mol, expect m/z ≈ 251.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

Discrepancies between experimental and DFT-calculated spectra often arise from solvent effects or proton exchange dynamics. For example, NH protons in trifluoroethylamino groups may exhibit broadened or split peaks in DMSO-d6 due to hydrogen bonding. Validate assignments using 2D NMR (HSQC, HMBC) and compare with analogous compounds (e.g., pyrazine-2-carboxylic acid derivatives) . Adjust computational models (e.g., Gaussian09 with B3LYP/6-311++G(d,p)) to include implicit solvent parameters (PCM model for DMSO) .

Q. What strategies are effective in optimizing the compound’s bioavailability for pharmacological studies?

Pyrazine-2-carboxylic acid derivatives are metabolized via hepatic oxidation and renal excretion. To enhance bioavailability:

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl esters) to improve intestinal absorption, as seen in pyrazinamide derivatives .

- Crystallinity modulation : Reduce lattice energy via co-crystallization with amines (e.g., cyclopentylamine) to enhance solubility .

- In silico modeling : Use logP predictions (e.g., ChemAxon) to balance hydrophobicity; target logP ≈ 1.5–2.5 for optimal membrane permeability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved cytostatic or antimicrobial activity?

Key structural features for activity include:

- Trifluoroethylamino group : Enhances metabolic stability via reduced oxidative deamination .

- Pyrazine core : Substitutions at position 5 (e.g., methyl, chloro) modulate electron density and binding to targets like metabotropic glutamate receptors or kinases .

- Carboxylic acid moiety : Critical for hydrogen bonding with enzymatic active sites (e.g., mycobacterial amidases) . Test derivatives in vitro against cancer cell lines (e.g., HepG2, A549) with IC50 thresholds <10 µM .

Methodological Challenges and Solutions

Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?

- Reagent stoichiometry : Excess trifluoroethylating agents (>2 eq.) may cause side reactions at scale; use flow chemistry for precise control .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) to reduce solvent waste .

- Safety : Trifluoroethyl triflate is moisture-sensitive; use Schlenk lines or gloveboxes for large-scale reactions .

Q. How can computational methods (MD, DFT) predict the compound’s reactivity in catalytic systems?

- MD simulations : Model interactions with vanadium catalysts (e.g., peroxovanadium complexes) to predict radical generation pathways (e.g., HO• abstraction in oxidation reactions) .

- DFT : Calculate activation energies for key steps (e.g., hydrogen transfer in V(V) intermediates) to identify rate-limiting processes .

Data Contradictions and Validation

Q. How to address discrepancies in reported metabolic pathways (e.g., urinary excretion vs. hydroxylation)?

Species-specific metabolism is common. For instance, pyrazine-2-carboxylic acid is a primary human metabolite, while rodents produce 5-hydroxypyrazine-2-carboxylic acid . Validate via:

- Isotope tracing : Use ¹⁴C-labeled compound in murine models.

- Enzyme assays : Test recombinant CYP450 isoforms (e.g., CYP2E1) for oxidation activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.